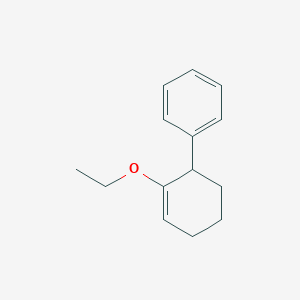
(2-Ethoxy-2-cyclohexen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-2-cyclohexen-1-yl)benzene is an organic compound with the molecular formula C14H18O It is characterized by a benzene ring attached to a cyclohexene ring with an ethoxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-2-cyclohexen-1-yl)benzene typically involves the reaction of 2-cyclohexen-1-one with phenylmagnesium bromide (Grignard reagent) followed by ethylation. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction step
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Major Products:
Oxidation: Formation of 2-ethoxy-2-cyclohexen-1-one or benzoic acid derivatives
Reduction: Formation of (2-ethoxycyclohexyl)benzene
Substitution: Formation of halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-2-cyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-2-cyclohexen-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules
Pathways Involved: The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simpler analog without the benzene ring and ethoxy group.
2-Cyclohexen-1-one: Lacks the ethoxy group and benzene ring.
Ethylbenzene: Contains an ethyl group instead of the ethoxy and cyclohexene moieties.
Uniqueness: (2-Ethoxy-2-cyclohexen-1-yl)benzene is unique due to its combination of a benzene ring, cyclohexene ring, and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
346620-74-4 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(2-ethoxycyclohex-2-en-1-yl)benzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,11,13H,2,6-7,10H2,1H3 |
InChI-Schlüssel |
UEZXPAOVTDSGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CCCCC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)


![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)

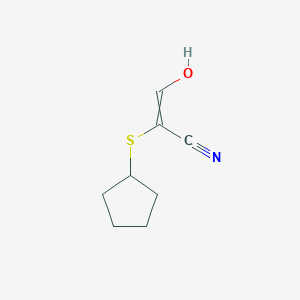
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
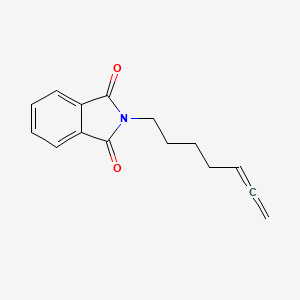
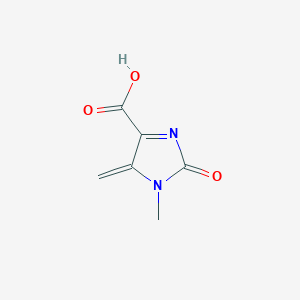
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
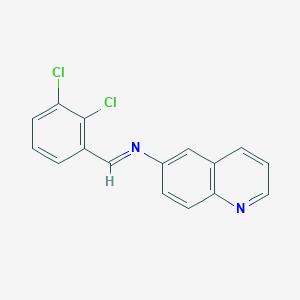
![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
